REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH2:2][OH:3].CCC(C[O:12]C(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-].O=O>>[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[C:2]([OH:12])(=[O:3])[C:1]([OH:5])=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction in Example 16
|
Type
|
CUSTOM
|
Details
|
was bubbled through the mixture at 50 mL/min
|
Reaction Time |
3.75 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |